2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-Isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. The Skraup synthesis is a well-known method for synthesizing isoquinoline derivatives, which involves the use of glycerol, sulfuric acid, and an oxidizing agent .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used in industrial settings to produce isoquinoline compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
2-Isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Isoquinoline derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoquinoline compounds are used in the development of pharmaceuticals, particularly in the treatment of malaria and other diseases.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, isoquinoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline, differing in the position of the nitrogen atom in the ring.
1-Benzylisoquinoline: Found in many natural alkaloids, such as papaverine.
2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dithione: Another derivative with similar structural features
Uniqueness: 2-Isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substituents and the resulting chemical properties.
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(2-methylpropyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C16H15NO2/c1-10(2)9-17-15(18)12-7-3-5-11-6-4-8-13(14(11)12)16(17)19/h3-8,10H,9H2,1-2H3 |
InChI Key |
YZNCTLFMQFSLMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Origin of Product |
United States |
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